molecular formula C8H9ClN2S B10853029 2-Chlorobenzyl Carbamimidothioate CAS No. 14122-38-4

2-Chlorobenzyl Carbamimidothioate

Cat. No.: B10853029
CAS No.: 14122-38-4
M. Wt: 200.69 g/mol
InChI Key: SFKYKNIIEFCNBX-UHFFFAOYSA-N
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Description

2-Chlorobenzyl Carbamimidothioate is an organic compound with the molecular formula C8H9ClN2S It is characterized by the presence of a chlorobenzyl group attached to a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzyl Carbamimidothioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically proceeds under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H4ClCH2Cl+NH2CSNH2C6H4ClCH2SC(NH)NH2+HCl\text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SC(NH)}\text{NH}_2 + \text{HCl} C6​H4​ClCH2​Cl+NH2​CSNH2​→C6​H4​ClCH2​SC(NH)NH2​+HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl Carbamimidothioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the carbamimidothioate moiety can lead to the formation of corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by groups such as hydroxyl, amino, or alkoxy groups.

    Oxidation: Major products include sulfoxides and sulfones.

    Reduction: Products include primary amines or thiols, depending on the extent of reduction.

Scientific Research Applications

2-Chlorobenzyl Carbamimidothioate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, which are used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl Carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA can lead to the disruption of normal cellular functions, which is the basis for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl Isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a carbamimidothioate moiety.

    2-Chlorobenzyl Thiocyanate: Contains a thiocyanate group, differing in reactivity and applications.

    2-Chlorobenzylamine: Lacks the sulfur-containing group, leading to different chemical properties and uses.

Uniqueness

2-Chlorobenzyl Carbamimidothioate is unique due to its specific combination of a chlorobenzyl group and a carbamimidothioate moiety. This structure imparts distinct reactivity patterns and potential biological activities that are not observed in its analogs. Its ability to undergo diverse chemical reactions and its applications in medicinal chemistry and industrial processes highlight its versatility and importance.

Properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYKNIIEFCNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14122-38-4
Record name (2-Chlorophenyl)methyl carbamimidothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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